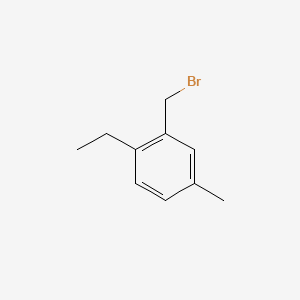
2-(Bromomethyl)-1-ethyl-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-1-ethyl-4-methylbenzene is an organic compound with the molecular formula C10H13Br. It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group. This compound is often used in organic synthesis due to its reactivity and ability to form various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-ethyl-4-methylbenzene typically involves the bromination of 1-ethyl-4-methylbenzene (p-ethyltoluene). One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the bromination of 1-ethyl-4-methylbenzene with bromine or N-bromosuccinimide in the presence of a solvent such as dichloromethane or acetonitrile . The reaction mixture is then passed through a pipeline reactor under controlled temperature and light conditions to ensure efficient bromination.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-1-ethyl-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, or amines.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl derivatives.
Applications De Recherche Scientifique
2-(Bromomethyl)-1-ethyl-4-methylbenzene is used in various scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-1-ethyl-4-methylbenzene involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. In biological systems, the compound can interact with nucleophilic sites on enzymes or other biomolecules, potentially inhibiting their function or altering their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Bromide: Similar structure but lacks the ethyl and methyl groups on the benzene ring.
1-Bromo-2-methylbenzene: Similar structure but with the bromine atom directly attached to the benzene ring.
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group but with a different ring structure.
Uniqueness
2-(Bromomethyl)-1-ethyl-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other brominated aromatic compounds. Its combination of an ethyl and a methyl group along with the bromomethyl group makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H13Br |
|---|---|
Poids moléculaire |
213.11 g/mol |
Nom IUPAC |
2-(bromomethyl)-1-ethyl-4-methylbenzene |
InChI |
InChI=1S/C10H13Br/c1-3-9-5-4-8(2)6-10(9)7-11/h4-6H,3,7H2,1-2H3 |
Clé InChI |
MIVIFUMZBBDKGZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


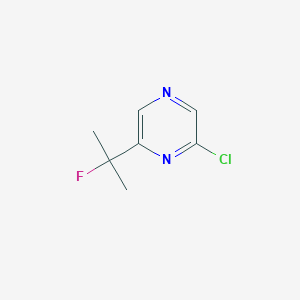

![6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13611481.png)

![3-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13611495.png)
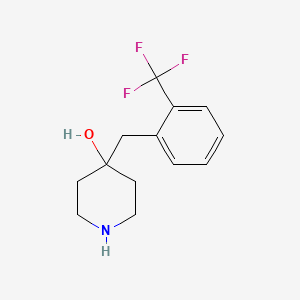


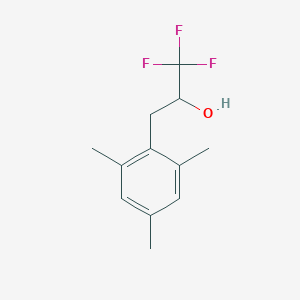
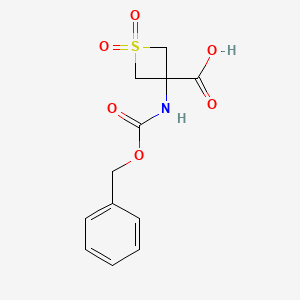

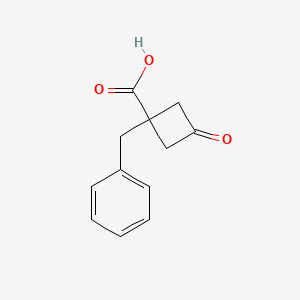
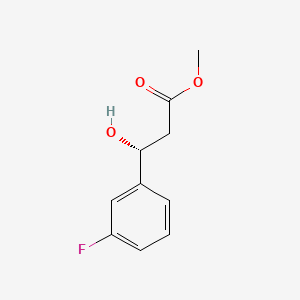
![tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B13611560.png)
